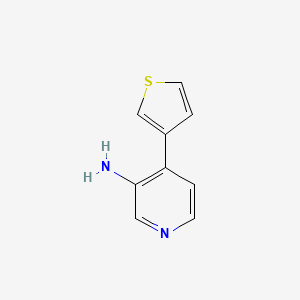

3-Amino-4-(3-thienyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEUXMUETLVMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CSC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308674 | |

| Record name | 4-(3-Thienyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048960-63-9 | |

| Record name | 4-(3-Thienyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048960-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Thienyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 3 Thienyl Pyridine

Approaches to the Construction of the Pyridine (B92270) Ring System

The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, providing access to a vast array of functionalized derivatives. Key strategies include cycloaddition and annulation reactions, which build the six-membered ring from acyclic precursors.

Cycloaddition reactions are powerful methods for forming multiple chemical bonds in a single step, offering an efficient route to complex cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, and transition metal-catalyzed [2+2+2] cycloadditions are prominent in pyridine synthesis.

[4+2] Cycloaddition (Diels-Alder Reactions): This approach involves the reaction of a diene with a dienophile to form a six-membered ring. In pyridine synthesis, inverse-electron-demand Diels-Alder reactions are particularly successful. Electron-poor dienes, such as 1,2,4-triazines, react with electron-rich dienophiles. The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas (N₂) to yield the aromatic pyridine ring. nih.gov While highly atom-efficient, the availability of suitable diene and dienophile precursors can be a limitation. nih.gov Another strategy involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, which generates highly substituted pyridine products after the initial cycloadduct undergoes rearrangement. orgsyn.org

[2+2+2] Cycloaddition: Transition metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile molecule is a versatile method for constructing substituted pyridines. mdpi.comgoogle.com This reaction allows for controlled assembly of the pyridine ring from simple building blocks. Catalysts based on cobalt, nickel, and other transition metals are effective in mediating this transformation under mild conditions. mdpi.comgoogle.com The regioselectivity of the cycloaddition is a critical factor that determines the final substitution pattern on the pyridine ring.

| Cycloaddition Type | Reactants | Key Features |

| [4+2] Diels-Alder | Diene + Dienophile (e.g., 1,2,4-triazine (B1199460) + enamine) | Often inverse-electron-demand; proceeds via an intermediate that expels a small molecule (e.g., N₂) to aromatize. nih.gov |

| [2+2+2] Cyclotrimerization | 2 x Alkyne + 1 x Nitrile | Transition-metal catalyzed (e.g., Co, Ni); allows for controlled construction from simple precursors. mdpi.comgoogle.com |

Annulation involves the formation of a ring onto a pre-existing molecular fragment. These strategies often involve condensation reactions followed by cyclization and aromatization to yield the pyridine system. One-pot procedures are highly sought after for their efficiency. For instance, a base-promoted cyclocondensation of aromatic terminal alkynes with benzamides serving as the nitrogen source can produce 3,5-diaryl pyridines in a formal [2+2+1+1] cyclocondensation. beilstein-journals.org Another approach involves the reaction of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640), which activates the amide for a π-nucleophile addition and subsequent annulation to form the pyridine ring.

Strategies for Incorporating the 3-Thienyl Moiety

Once a suitable pyridine scaffold is available, or during its construction, the 3-thienyl group must be introduced. This is typically achieved through powerful carbon-carbon bond-forming reactions, such as metal-catalyzed cross-coupling, or through direct functionalization of a C-H bond.

Palladium-catalyzed cross-coupling reactions are among the most reliable and widely used methods for forming aryl-aryl or aryl-heteroaryl bonds. These reactions involve coupling an organometallic reagent with an organic halide or pseudohalide. To synthesize 3-Amino-4-(3-thienyl)pyridine, this could involve reacting a 4-halo-3-aminopyridine derivative with a 3-thienyl organometallic species.

Suzuki Coupling: This reaction pairs an organoboron compound (e.g., 3-thienylboronic acid) with a halide (e.g., 4-bromo-3-aminopyridine) in the presence of a palladium catalyst and a base. The Suzuki reaction is known for its mild conditions and the low toxicity of its boron-containing byproducts.

Stille Coupling: This method utilizes an organotin reagent (e.g., 3-(tributylstannyl)thiophene) coupled with an organic halide. Stille couplings are tolerant of a wide variety of functional groups but are less favored due to the toxicity of organotin compounds. youtube.comresearchgate.netacs.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide. Negishi couplings are highly effective, even for challenging substrates. researchgate.netacs.org

| Coupling Reaction | Thienyl Reagent | Pyridine Reagent | Catalyst System |

| Suzuki | 3-Thienylboronic acid | 4-Halo-3-aminopyridine | Pd catalyst (e.g., Pd(OAc)₂) + Base |

| Stille | 3-(Tributylstannyl)thiophene | 4-Halo-3-aminopyridine | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Negishi | 3-Thienylzinc chloride | 4-Halo-3-aminopyridine | Pd or Ni catalyst |

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This can be approached in two ways for the target molecule: C-H arylation of the pyridine ring or C-H arylation of the thiophene (B33073) ring.

Pyridine C-H Arylation: The direct coupling of an aryl halide with a C-H bond on the pyridine ring is challenging due to the electron-deficient nature of pyridine. However, protocols have been developed for the C-H arylation of pyridines bearing electron-withdrawing groups. For a substrate like 3-nitropyridine, palladium-catalyzed C-H arylation can occur with high regioselectivity at the C-4 position, which would be a direct route to the 4-aryl-3-nitropyridine core. nih.gov

Thiophene C-H Arylation: Thiophenes can undergo palladium-catalyzed direct C-H arylation with aryl halides. mdpi.comacs.orgorgsyn.orgmasterorganicchemistry.com In this scenario, 3-aminopyridine (B143674) could potentially be halogenated at the 4-position and then coupled directly with the C-H bond of thiophene. The regioselectivity of thiophene C-H activation is a key consideration in this approach.

Introduction and Modification of the 3-Amino Group

The 3-amino group can be introduced onto the pyridine ring either before or after the ring is constructed and arylated. Common methods include the reduction of a nitro group or the rearrangement of a carboxylic acid derivative.

Reduction of a 3-Nitro Group: The most common method for introducing an amino group is through the reduction of a corresponding nitro group. If a 4-(3-thienyl)-3-nitropyridine intermediate is synthesized, the nitro group can be readily reduced to the 3-amino group using various reducing agents. Standard conditions include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., SnCl₂, Fe/HCl). google.comchemistrysteps.com This method is generally high-yielding and tolerant of many other functional groups.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. youtube.comnih.govorganic-chemistry.org Starting from nicotinamide (B372718) (pyridine-3-carboxamide), treatment with bromine and a strong base like sodium hydroxide (B78521) induces a rearrangement to form 3-aminopyridine. chemistrysteps.com This is a classic method for accessing 3-aminopyridine from an inexpensive starting material.

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid into an amine via an acyl azide (B81097) and an isocyanate intermediate. youtube.comnih.govorganic-chemistry.org Nicotinic acid (pyridine-3-carboxylic acid) can be converted to its acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis yields 3-aminopyridine. chemistrysteps.com This method is valued for its mild conditions and broad applicability.

| Method | Starting Material | Key Reagents | Intermediate |

| Nitro Group Reduction | 3-Nitropyridine derivative | H₂/Pd/C, SnCl₂, Fe/HCl | - |

| Hofmann Rearrangement | Pyridine-3-carboxamide | Br₂, NaOH | Isocyanate |

| Curtius Rearrangement | Pyridine-3-carboxylic acid | DPPA or SOCl₂ then NaN₃ | Acyl azide, Isocyanate |

Amination Reactions on Pyridine Derivatives

The direct introduction of an amino group onto a pre-functionalized pyridine ring is a fundamental approach to synthesizing aminopyridines. A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with an amine source. For instance, the Chichibabin reaction, a well-established method for aminating pyridines, utilizes sodium amide to introduce an amino group, typically at the 2-position. abertay.ac.uk While historically significant, this reaction often requires harsh conditions.

More contemporary methods for the amination of pyridine derivatives involve transition-metal-catalyzed cross-coupling reactions. These reactions offer milder conditions and greater functional group tolerance. For example, 3-bromo-4-methylpyridine (B15001) can be aminated using concentrated ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst at elevated temperatures and pressures to yield 3-amino-4-methylpyridine (B17607) with high efficiency. google.com This highlights the utility of copper catalysis in facilitating the formation of the C-N bond.

Furthermore, electrophilic amination of organometallic pyridine derivatives represents another viable route. Organomagnesium, organozinc, organocopper, and organolithium reagents derived from pyridines can react with electrophilic aminating agents to introduce the amino group. umich.edu Additionally, photochemical methods have been developed for the C3-amination of pyridines via Zincke imine intermediates, offering a regioselective approach under mild conditions. nih.govchemrxiv.org

Protective Group Strategies in Amino-Pyridine Synthesis

In the synthesis of complex molecules containing an amino-pyridine moiety, the reactivity of the amino group can interfere with subsequent chemical transformations. libretexts.org Therefore, the use of protecting groups is often essential to temporarily mask the amino functionality. libretexts.org

Commonly employed protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as acyl groups like trifluoroacetyl (Tfa). researchgate.netcreative-peptides.com The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For instance, the Boc group is stable to a wide range of non-acidic conditions and is readily removed with acids like trifluoroacetic acid. creative-peptides.com The Cbz group, on the other hand, is cleaved by catalytic hydrogenation. creative-peptides.com

The strategic use of protecting groups allows for the selective modification of other parts of the this compound scaffold without affecting the amino group. This is particularly crucial in multi-step syntheses where various functional groups need to be manipulated.

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. ias.ac.inscispace.com These strategies are highly desirable for the synthesis of substituted pyridines, including analogues of this compound.

A notable example is the three-component synthesis of highly substituted pyridines by heating a mixture of an aldehyde, a thiol, and malononitrile (B47326) in the presence of a nanocrystalline magnesium oxide catalyst. ias.ac.in This approach provides access to a diverse range of pyridine derivatives in moderate to high yields. ias.ac.in Similarly, a one-pot, three-component cyclocondensation process, building upon the Bohlmann-Rahtz reaction, combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines with good yields and regiochemical control. core.ac.uk

MCRs have also been successfully applied to the synthesis of fused pyridine systems. For instance, the reaction of 2-aminopyridines, aldehydes, and isonitriles can yield 3-aminoimidazopyridines in a single step, sometimes even in aqueous media without a catalyst. Such methodologies streamline the synthetic process, reducing the number of purification steps and the generation of waste.

Catalytic Systems in the Synthesis of this compound and Analogues

Catalysis plays a pivotal role in the modern synthesis of heterocyclic compounds, offering efficient and selective pathways to desired products. Both transition-metal and metal-free catalytic systems have been employed in the synthesis of this compound and its analogues.

Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are extensively used to catalyze cross-coupling reactions for the formation of C-C and C-N bonds, which are crucial steps in the synthesis of this compound.

Palladium catalysis is instrumental in Suzuki and Stille couplings, which can be used to introduce the thienyl group at the 4-position of the pyridine ring. Intramolecular C-H arylation of pyridine derivatives catalyzed by palladium has also been shown to be an effective method for constructing fused heteroaromatic compounds. beilstein-journals.orgnih.gov For example, the reaction of a 2-quinolinecarboxyamide bearing a C-Br bond on the N-aryl moiety proceeds with a palladium catalyst to afford a cyclized product in high yield, especially when a phosphine (B1218219) ligand like PPh3 is employed. beilstein-journals.org

Copper catalysis is frequently used in amination reactions. As mentioned earlier, copper sulfate can catalyze the reaction between 3-bromo-4-methylpyridine and ammonia to produce 3-amino-4-methylpyridine. google.com Copper-catalyzed reactions often provide a cost-effective alternative to palladium-catalyzed processes and are effective for a range of amination and etherification reactions. duke.edu

Table 1: Examples of Transition Metal-Catalyzed Reactions in the Synthesis of Pyridine Derivatives

| Reaction Type | Catalyst | Reactants | Product | Yield (%) | Reference |

| Amination | Copper Sulfate | 3-bromo-4-methylpyridine, Ammonia | 3-amino-4-methylpyridine | 90 | google.com |

| Intramolecular C-H Arylation | Pd(OAc)2 / PPh3 | 2-quinolinecarboxyamide derivative | Fused heterocyclic compound | 94 | beilstein-journals.org |

Metal-Free Catalysis

In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost, toxicity, and contamination issues associated with transition metals. rsc.org These approaches often utilize organocatalysts or rely on the inherent reactivity of the substrates under specific conditions. nih.gov

For the synthesis of nitrogen-containing heterocycles, various metal-free methods have been developed. nih.gov For instance, the synthesis of substituted pyrroles can be achieved through the cycloisomerization of enynes using an organocatalyst and a strong base like tBuOK. While direct examples for this compound are less common, the principles of metal-free catalysis are broadly applicable to the synthesis of its precursors and analogues. The development of sustainable, metal-free synthetic routes remains an active area of research. rsc.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing reaction time and side products. In the academic synthesis of this compound and related compounds, various parameters are systematically varied to achieve the desired outcome.

Key parameters that are often optimized include the choice of catalyst, ligand, solvent, base, temperature, and reaction time. For example, in a palladium-catalyzed intramolecular C-H arylation, the yield of the cyclized product was significantly improved by increasing the reaction temperature and by the addition of a phosphine ligand. nih.gov

In the copper-catalyzed amination of 3-halo-4-methylpyridines, the reaction yield was found to be dependent on the nature of the halogen, the solvent, and the reaction temperature and pressure. For instance, the reaction of 3-bromo-4-methylpyridine with ammonia in methanol (B129727) at 160°C and 5 atm pressure gave a 95% yield of 3-amino-4-methylpyridine, while the corresponding chloro-derivative required a higher temperature and longer reaction time for a lower yield. google.com

The development of new synthetic routes often involves a thorough investigation of the reaction scope and limitations. For instance, two distinct syntheses of 3-substituted-4-amino-[3,2-c]-thienopyridines were developed to replace a less favorable literature method. nih.gov One route utilized a Friedel-Crafts reaction as the key step, while the other employed an intramolecular reductive cyclization. nih.gov The optimization of each route was discussed, providing a comparison of their respective efficiencies. nih.gov

Table 2: Optimization of Copper-Catalyzed Amination of 3-Halo-4-methylpyridine

| Halogen | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |

| Br | Methanol | 160 | 5 | 8 | 95 | google.com |

| Br | Concentrated Ammonia | 180 | - | 8 | 90 | google.com |

| Cl | Methanol | 180 | 5 | 24 | 73 | google.com |

Chemical Transformations and Derivatization Strategies of 3 Amino 4 3 Thienyl Pyridine

Functionalization at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in 3-Amino-4-(3-thienyl)pyridine is a key site for functionalization, influencing the electronic properties and reactivity of the entire molecule. Common transformations at this position include N-oxidation and N-alkylation.

N-Oxidation: The oxidation of the pyridine nitrogen to form the corresponding N-oxide is a well-established transformation. This reaction is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA). The resulting N-oxide can serve as a precursor for further functionalization, as the N-oxide group can be displaced by nucleophiles or rearranged under specific conditions. For instance, in a related study, 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide was successfully oxidized to its 1-oxide derivative in a 38% yield using m-CPBA. acs.org While direct studies on this compound are not extensively documented, the N-oxidation of similar amine-containing heteroaromatic compounds has been achieved selectively. nih.gov

N-Alkylation: The alkylation of the pyridine nitrogen introduces an alkyl group, which can modulate the steric and electronic environment of the molecule. This reaction can be carried out using various alkylating agents. The use of lithium, magnesium, and zinc alkyl reagents has been explored for the N-alkylation of pyridine systems. nih.govresearchgate.net These reactions often proceed via single electron-transfer processes. nih.gov

| Transformation | Reagent | Product | Reference |

| N-Oxidation | m-CPBA | This compound-N-oxide | acs.orgnih.gov |

| N-Alkylation | Alkyl halides, Organometallic reagents | N-Alkyl-3-amino-4-(3-thienyl)pyridinium salt | nih.govresearchgate.net |

Reactions Involving the 3-Amino Group

The 3-amino group is a highly reactive nucleophilic center, enabling a variety of chemical transformations, including acylation, alkylation, condensation, and cyclization reactions.

Acylation and Alkylation Reactions

Acylation: The 3-amino group readily undergoes acylation with acylating agents such as acetic anhydride (B1165640) or benzoyl chloride to form the corresponding N-acyl derivatives. For example, the acylation of 3-amino-2-(5-nitrofuran-2-yl)-6-methyl-4-methoxymethylthieno[2,3-b]pyridine with acetic anhydride yielded the 3-N-acetylamino derivative in 73% yield. researchgate.net Similarly, reaction with benzoyl chloride can produce the N-benzoylamino compound. researchgate.net

Alkylation: Alkylation of the 3-amino group can be achieved with alkyl halides. However, regioselectivity can be a challenge, as alkylation can also occur at the pyridine nitrogen. The choice of solvent and base can influence the outcome of the reaction.

| Reaction | Reagent | Product | Yield | Reference |

| Acetylation | Acetic anhydride | 3-Acetamido-4-(3-thienyl)pyridine | 73% (for a similar compound) | researchgate.net |

| Benzoylation | Benzoyl chloride | 3-Benzamido-4-(3-thienyl)pyridine | - | researchgate.net |

Condensation and Cyclization Reactions to Form Fused Heterocycles

The 3-amino group, in conjunction with an adjacent functional group, is a key precursor for the synthesis of fused heterocyclic systems through condensation and cyclization reactions. These reactions are instrumental in constructing polycyclic molecules with diverse biological activities. For instance, aminothieno[2,3-b]pyridines are valuable starting materials for the synthesis of pyridothienopyrimidines and pyridothienotriazines. researchgate.net

A common strategy involves the reaction of the 3-amino group with reagents containing two electrophilic centers, leading to the formation of a new ring. For example, condensation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with triethyl orthoformate produces methanimidate derivatives, which upon treatment with hydrazine (B178648) hydrate, cyclize to form 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net Similarly, reaction with formic acid can lead to the formation of pyridothienopyrimidin-4(3H)-ones. nih.gov

| Reagent(s) | Fused Heterocycle Formed | Reference |

| Triethyl orthoformate, then Hydrazine hydrate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |

| Formic acid | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | nih.gov |

| Phenylisothiocyanate | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine | researchgate.net |

Modifications of the 3-Thienyl Substituent

The thienyl ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The position of substitution on the thienyl ring is influenced by the directing effects of the pyridine ring and the inherent reactivity of the thiophene (B33073) nucleus. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. These reactions typically occur at the C-2 or C-5 position of the thiophene ring, which are the most activated positions.

Regioselective Derivatization Methodologies

Achieving regioselectivity in the derivatization of this compound is crucial for the synthesis of specific isomers with desired properties. The presence of multiple reactive sites necessitates careful control of reaction conditions. Methodologies for regioselective functionalization often involve the use of directing groups or the exploitation of the inherent reactivity differences between the various positions. For instance, the functionalization of pyridines can be directed to the C-2, C-3, or C-4 positions by employing different synthetic strategies. eurekaselect.com The development of regioselective methods for the 3,4-difunctionalization of pyridines via pyridyne intermediates has also been reported. nih.gov

Application as a Synthetic Precursor for Advanced Organic Structures

This compound serves as a versatile building block for the synthesis of more complex and advanced organic structures. Its utility as a synthetic precursor is particularly evident in the construction of fused heterocyclic systems with potential biological activity. For example, thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from aminothiophenes, are investigated as novel inhibitors for epidermal growth factor receptors. nih.gov The synthesis of pyrazolo[3,4-b]pyridines, another class of fused heterocycles with applications in medicinal chemistry, can be achieved through the cyclization of aminopyrazoles with unsaturated ketones. mdpi.com The structural framework of this compound provides a foundation for the development of a wide range of compounds with diverse and valuable properties.

Computational and Theoretical Investigations of 3 Amino 4 3 Thienyl Pyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecular systems. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. niscpr.res.in DFT calculations are used to determine optimized molecular geometry, bond lengths, bond angles, and electronic properties of compounds similar to 3-Amino-4-(3-thienyl)pyridine. niscpr.res.in

Studies on related pyridine (B92270) derivatives frequently employ hybrid DFT functionals, such as B3LYP, CAM-B3LYP, and B3PW91, combined with basis sets like 6-31G(d,p) or 6-31+G(d,p), to achieve reliable results. researchgate.netresearchgate.net For instance, in the analysis of 3-amino-4-(Boc-amino)pyridine, DFT methods were used to evaluate molecular geometry and electronic behavior. researchgate.net Similarly, the electronic structures of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives have been investigated using the B3LYP/6-31G(d,p) method. niscpr.res.in These studies provide a foundational understanding of how electron density is distributed across the molecule, which is crucial for predicting its chemical behavior and interactions. The geometry of such structures is typically optimized to find the true energy minimum, confirmed by the absence of imaginary frequencies in the vibrational analysis. researchgate.net

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ripublication.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical descriptor of chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity. ripublication.comirjweb.com

This analysis is frequently applied to pyridine derivatives to understand their charge transfer characteristics and bioactivity. niscpr.res.inirjweb.com For example, the HOMO-LUMO energy gap for 3-amino-4-(Boc-amino)pyridine was analyzed using the DFT/B3LYP method with the 6-31+G(d,p) basis set to determine its stability and charge transfer properties. researchgate.net Global reactivity parameters such as hardness, softness, and electronegativity can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.netirjweb.com

Table 1: HOMO-LUMO Analysis of a Pyridine Derivative

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |

|---|---|---|---|---|

| 3-amino-4-(Boc-amino)pyridine | DFT/B3LYP/6-31+G(d,p) | -5.78 | -0.51 | 5.27 |

| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | DFT/B3LYP/6-311++G(d,p) | -5.593 | -1.988 | 3.605 |

Data sourced from studies on related pyridine derivatives to illustrate the application of HOMO-LUMO analysis. researchgate.netijcce.ac.ir

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies associated with each step. This provides a detailed understanding of reaction feasibility and kinetics.

DFT calculations have been employed to investigate the mechanisms of reactions that produce complex pyridine-containing heterocyclic systems. For example, a study on the formation of the niscpr.res.inresearchgate.netdithiolo[3,4-b]pyridine ring system used the B97-3c composite computational scheme to model the reaction pathway. mdpi.com The calculations revealed that the rate-limiting step was the cyclization process to form the 1,4-dihydropyridine (B1200194) ring, with a calculated activation barrier of 28.8 kcal/mol. mdpi.com Similarly, plausible mechanisms for three-component ring transformations to synthesize substituted pyridines have been proposed based on computational analysis, identifying key intermediates and reaction steps. nih.gov These theoretical investigations are invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. These methods are particularly important in medicinal chemistry for understanding how a ligand might interact with a biological target.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule and the energy barriers between them. Since the conformation of a molecule can significantly affect its biological activity, understanding its flexibility is crucial.

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational landscape of a molecule over time. nih.gov By simulating the motions of atoms and molecules according to the laws of classical mechanics, MD can reveal how a molecule like this compound and its derivatives behave in a dynamic environment, such as in solution or when approaching a protein binding site. These simulations provide insights into the molecule's preferred shapes and how it might adapt its conformation to bind to a target. nih.gov For example, MD simulations have been used to study the conformational changes in proteins upon ligand binding, illustrating the dynamic nature of molecular interactions. nih.gov

Theoretical Ligand-Target Interactions (General Principles and Binding Affinity Calculations)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This technique is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding modes.

The process involves placing the ligand in the active site of the target and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

Docking studies have been performed on derivatives of this compound to explore their potential as therapeutic agents. In one study, 3-amino-4-(Boc-amino)pyridine was docked into the active site of a protein associated with amyotrophic lateral sclerosis, yielding a binding energy of -5.25 kcal/mol, suggesting it could be a candidate for drug development. researchgate.net Another study investigated the interactions of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives with the Hepg-2 protein, identifying key hydrogen bonding interactions. niscpr.res.in These theoretical calculations of binding affinity are essential for prioritizing compounds for further experimental testing. rsc.org

Table 2: Molecular Docking Results for Pyridine Derivatives

| Compound/Derivative | Target Protein (PDB Code) | Lowest Binding Energy (kcal/mol) | Potential Application |

|---|---|---|---|

| 3-amino-4-(Boc-amino)pyridine | Amyotrophic lateral sclerosis target | -5.25 | Neurodegenerative disease |

| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivative (C3) | Hepg-2 (4MMH) | -8.9 | Anticancer |

Data represents findings from computational studies on related pyridine derivatives. niscpr.res.inresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying variations in structural features and correlating them with observed activity, QSAR models can predict the efficacy of new, unsynthesized derivatives. This approach is instrumental in rational drug design, allowing for the prioritization of compounds with the highest potential for desired biological effects. For heterocyclic compounds like this compound, QSAR can elucidate the key structural attributes that govern their interactions with biological targets.

Calculation and Application of Molecular Descriptors

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes:

1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom count, and bond count.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (which describe molecular branching and shape), and connectivity indices.

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms in a molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of a molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges.

In a hypothetical QSAR study of this compound derivatives, a range of these descriptors would be calculated to capture the structural diversity within the series. For instance, modifications to the amino group, the pyridine ring, or the thienyl moiety would result in different descriptor values, which could then be correlated with a measured biological activity, such as enzyme inhibition or receptor binding affinity.

Below is an interactive table illustrating the types of molecular descriptors that would be calculated for a series of hypothetical derivatives of this compound.

| Derivative | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors | Dipole Moment (Debye) |

| This compound | 176.24 | 2.15 | 52.07 | 1 | 2 | 3.45 |

| N-methyl-4-(3-thienyl)pyridin-3-amine | 190.27 | 2.48 | 40.84 | 1 | 2 | 3.62 |

| 3-Nitro-4-(3-thienyl)pyridine | 206.22 | 2.51 | 70.93 | 0 | 3 | 5.89 |

| 4-(3-Thienyl)pyridine-3-carbonitrile | 186.23 | 2.33 | 37.99 | 0 | 2 | 6.12 |

These descriptors serve as the independent variables in the development of a QSAR model. The selection of the most relevant descriptors is a critical step, often involving statistical techniques to reduce redundancy and identify those that have the most significant impact on the biological activity.

Predictive Modeling for Structure-Property Relationships

Once a set of relevant molecular descriptors has been identified, a predictive model can be built to establish the quantitative relationship between these descriptors and the biological activity of the compounds. Several statistical and machine learning methods can be employed for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods for developing a QSAR model. chemrevlett.com MLR generates a linear equation that relates the biological activity to a combination of the most influential molecular descriptors. chemrevlett.com The quality of an MLR model is assessed by statistical parameters such as the coefficient of determination (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. chemrevlett.com

Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Artificial Neural Networks (ANN): ANNs are a class of machine learning algorithms that can model complex, non-linear relationships between molecular descriptors and biological activity. nih.gov This method can often provide more accurate predictions than linear models, especially for large and diverse datasets. nih.gov

Support Vector Machines (SVM): SVM is another powerful machine learning technique that can be used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value) QSAR modeling.

The development of a robust and predictive QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.

Descriptor Calculation and Selection: A wide range of molecular descriptors are calculated for all compounds in the dataset. Statistical methods are then used to select a subset of descriptors that are most relevant to the biological activity.

Model Building: A mathematical model is constructed using a chosen statistical or machine learning method to correlate the selected descriptors with the biological activity of the compounds in the training set.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. Internal validation methods, such as cross-validation, assess the robustness of the model, while external validation using the test set provides an unbiased estimate of its predictive accuracy on new compounds.

For this compound and its derivatives, a validated QSAR model could be used to predict the biological activity of novel, yet-to-be-synthesized compounds. This would allow researchers to prioritize the synthesis of derivatives that are predicted to have the most promising activity, thereby accelerating the drug discovery process.

Below is an example of a hypothetical QSAR equation that could be derived for a series of this compound derivatives, along with a table illustrating its predictive application.

Hypothetical QSAR Equation:

Biological Activity (log(1/IC50)) = 0.5 * logP - 0.02 * Polar Surface Area + 0.8 * (Number of H-Bond Donors) + 2.5

This equation suggests that higher lipophilicity (logP) and a greater number of hydrogen bond donors contribute positively to the biological activity, while a larger polar surface area has a negative impact.

Predictive Modeling for Hypothetical Derivatives:

| Derivative | logP | Polar Surface Area (Ų) | Number of H-Bond Donors | Predicted Biological Activity (log(1/IC50)) |

| Derivative A | 2.5 | 50 | 1 | 3.55 |

| Derivative B | 3.0 | 60 | 1 | 3.60 |

| Derivative C | 2.8 | 45 | 2 | 4.60 |

| Derivative D | 3.2 | 55 | 0 | 2.80 |

By using such a predictive model, chemists can computationally screen a large number of virtual compounds and select only the most promising candidates for synthesis and experimental testing, making the drug development process more efficient and cost-effective.

Structure Activity Relationship Sar Studies on 3 Amino 4 3 Thienyl Pyridine Analogues

Elucidation of Key Structural Determinants for Modulating Activity

The biological activity of 3-amino-4-(3-thienyl)pyridine analogues is governed by several key structural features inherent to its core scaffold. The molecule consists of two key heterocyclic systems: a pyridine (B92270) ring and a thiophene (B33073) ring. The interplay between these two moieties, along with the critical 3-amino group, forms the basis of its interactions with biological targets.

The 3-Amino Group: The amino group at the 3-position of the pyridine ring is a primary determinant of activity. It often serves as a crucial hydrogen bond donor and/or acceptor, enabling the molecule to anchor within the active site of a target protein or enzyme. Modifications or replacements of this group typically lead to a significant loss of activity, highlighting its importance as a key pharmacophoric feature. Studies on related aminopyridine derivatives have shown that this group's basicity and position are critical for biological function researchgate.netresearchgate.net.

The 4-(3-thienyl) Moiety: The substitution of an aryl group, in this case, a thienyl ring, at the 4-position is another critical feature. This group often occupies a hydrophobic pocket within the target's binding site. The nature of this aromatic ring—thiophene versus other heterocycles like furan (B31954) or a simple phenyl ring—can significantly impact potency and selectivity nih.gov. The linkage at the 3-position of the thiophene ring dictates a specific spatial orientation relative to the pyridine core, which is essential for optimal interaction with the target.

The relative orientation of the pyridine and thienyl rings is also a key determinant. This dihedral angle, influenced by the steric and electronic nature of substituents on either ring, defines the molecule's three-dimensional shape and its complementarity to the biological target.

Influence of Substituent Effects on Pyridine and Thienyl Moieties

Systematic modification of the pyridine and thienyl rings with various substituents is a cornerstone of SAR studies, allowing for the fine-tuning of a compound's pharmacological profile.

Substituent Effects on the Pyridine Moiety: The electronic properties of substituents on the pyridine ring can profoundly alter the activity of the analogues.

Electron-Withdrawing Groups (EWGs): Groups such as halogens (-Cl, -F) or cyano (-CN) decrease the electron density of the ring. This reduces the basicity of the pyridine nitrogen but can introduce new interaction points, such as halogen bonds, which may enhance binding affinity nih.govnih.gov. For example, studies on pyridine derivatives have shown that adding electron-withdrawing groups can lead to a bathochromic shift in fluorescence spectra, indicating a change in electronic properties that can be correlated with activity researchgate.net.

The position of these substituents is also critical. A substituent at the C-2, C-5, or C-6 position will have different steric and electronic influences on the nearby 3-amino group and the rotational freedom of the 4-thienyl ring.

Substituent Effects on the Thienyl Moiety: The thiophene ring offers several positions for substitution, allowing for detailed exploration of the target's binding pocket.

Hydrophobic Substituents: Small alkyl groups can fill small hydrophobic pockets, potentially increasing potency.

Polar Substituents: The introduction of polar groups like hydroxyl (-OH) or amide (-CONH2) can form additional hydrogen bonds with the target, improving affinity and selectivity.

Halogens: Halogens can increase potency through favorable interactions and can also be used to block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

SAR studies on thienyl-substituted pyrimidines, a related class of compounds, have demonstrated that the presence and position of substituents on the thienyl ring are critical for their antimycobacterial activity nih.gov.

The following table illustrates hypothetical SAR data for analogues based on common findings in related heterocyclic compounds.

| Compound | Modification (R on Thienyl Ring) | IC50 (nM) | Rationale for Activity Change |

|---|---|---|---|

| 1 (Parent) | -H | 150 | Baseline activity |

| 2 | 5-Cl | 50 | Favorable halogen bond interaction in binding pocket |

| 3 | 5-CH3 | 120 | Fills a small hydrophobic pocket |

| 4 | 5-OCH3 | 200 | Steric clash or unfavorable polarity |

| 5 | 4-Br | 85 | Alternative halogen interaction |

Design Principles for Modulating Selectivity and Potency (Methodological Focus)

The rational design of novel this compound analogues with improved properties relies on established medicinal chemistry strategies and modern computational methods.

Bioisosteric Replacement: This strategy involves substituting one functional group or ring system with another that has similar physical or chemical properties. For the this compound scaffold, the thienyl ring could be replaced with other five-membered heterocycles (e.g., furan, pyrrole) or six-membered rings (e.g., phenyl, pyridyl) to explore different binding interactions and improve properties like metabolic stability nih.govresearchgate.net. Similarly, the 3-amino group could be replaced by bioisosteres like hydroxyl (-OH) or methylamino (-NHCH3) groups, although this often proves detrimental if the primary amine is essential for the pharmacophore.

Scaffold Hopping: This involves modifying the core structure to create a novel scaffold while retaining the key binding elements. For instance, the pyridine core could be replaced by a pyrimidine (B1678525) or pyrazine (B50134) ring to alter the position of the nitrogen atom(s) and explore new interactions with the target, potentially leading to improved selectivity and novel intellectual property researchgate.net.

Computational Chemistry: Molecular modeling techniques are invaluable for guiding the design process.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, helping to rationalize observed SAR and predict the effect of new modifications nih.gov.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA and CoMSIA can be used to build models that correlate the 3D structural features of compounds with their biological activity, providing insights for designing more potent inhibitors.

Density Functional Theory (DFT): DFT calculations can determine the electronic properties of the analogues, such as HOMO-LUMO energy gaps, which can be correlated with their reactivity and biological activity scirp.org.

Stereochemical Considerations in SAR Studies

While the parent compound this compound is achiral, the introduction of substituents can create stereocenters, making stereochemistry a critical aspect of SAR. If a substituent containing a chiral center is introduced on either the pyridine or thienyl ring, the resulting enantiomers or diastereomers may exhibit significantly different biological activities, potencies, and metabolic profiles.

For example, the introduction of a chiral side chain, such as (S)-1-aminoethyl, would result in two enantiomers. These enantiomers could interact differently with a chiral biological target, like the active site of an enzyme. One enantiomer might fit perfectly, leading to high potency, while the other (the distomer) may bind poorly or not at all. This difference in activity arises because the three-dimensional arrangement of atoms is critical for precise molecular recognition at the binding site.

Therefore, when chiral centers are present, it is essential to:

Synthesize and isolate individual stereoisomers.

Determine the absolute configuration of each isomer.

Evaluate the biological activity of each isomer separately.

This process allows for the identification of the eutomer (the more active isomer), which is crucial for developing a selective and potent drug with a clear therapeutic window and reduced potential for off-target effects caused by the less active isomer.

Advanced Analytical Characterization Techniques in Research on 3 Amino 4 3 Thienyl Pyridine

Spectroscopic Analysis

Spectroscopic methods are instrumental in determining the molecular structure and electronic properties of 3-Amino-4-(3-thienyl)pyridine. Each technique offers a unique insight into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the amino group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the nitrogen atom in the pyridine ring, the sulfur atom in the thiophene ring, and the amino substituent. Coupling constants (J) between adjacent protons would help to establish the substitution pattern on both heterocyclic rings. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine and thiophene rings are indicative of their electronic environment. Carbons attached to the nitrogen and sulfur atoms would exhibit characteristic shifts. For structurally similar compounds, such as 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, ¹³C NMR signals have been reported in detail, providing a reference for the expected chemical shifts in this compound researchgate.net.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, confirming their relative positions on the rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ~8.0-8.5 | ~145-150 |

| Pyridine-H5 | ~7.0-7.5 | ~120-125 |

| Pyridine-H6 | ~8.0-8.5 | ~145-150 |

| Thiophene-H2' | ~7.0-7.8 | ~125-130 |

| Thiophene-H4' | ~7.0-7.8 | ~120-125 |

| Thiophene-H5' | ~7.0-7.8 | ~125-130 |

| NH₂ | Broad, variable | - |

| Pyridine-C3 | - | ~135-140 (Amino-substituted) |

| Pyridine-C4 | - | ~130-135 (Thienyl-substituted) |

| Thiophene-C3' | - | ~135-140 (Pyridine-substituted) |

Note: This table is predictive and based on general principles and data from related structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and thiophene rings would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration from the thiophene ring may be weaker and found in the fingerprint region. For related aminopyridine compounds, N-H stretching and in-plane deformation bands, as well as pyridine ring C=N and C=C stretching vibrations, have been identified and assigned researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. It can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Key Vibrational Modes for this compound:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 | Weak or absent |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=C/C=N Ring Stretch | 1400-1600 | Strong |

| C-N Stretch | 1250-1350 | Moderate |

| C-S Stretch | 600-800 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated system formed by the pyridine and thiophene rings. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 4-(3-thienyl)pyridine. The solvent can also influence the position and intensity of the absorption bands. For some pyridine derivatives, absorption bands are observed in the 250-390 nm range, attributed to these electronic transitions researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂S), the high-resolution mass spectrum (HRMS) would provide an exact mass, confirming its molecular formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, likely involving the loss of small molecules or radicals such as HCN, H₂S, or fragments from the pyridine or thiophene rings. The mass spectrum of the related compound 3-(3-thienyl)pyridine (B1268817) shows a prominent molecular ion peak nih.gov.

X-ray Crystallography for Solid-State Structure Elucidation

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound and for its preparative separation. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as formic acid or trifluoroacetic acid), would likely be effective. The retention time would be characteristic of the compound under specific conditions.

Gas Chromatography (GC): GC can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be employed. GC coupled with mass spectrometry (GC-MS) would provide both separation and structural information.

Chiral Separation: For derivatives of this compound that are chiral, specialized chiral chromatography techniques, such as chiral HPLC, would be necessary to separate the enantiomers. This is particularly relevant if the compound or its derivatives are investigated for biological applications where stereochemistry is crucial.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and performing quantitative analysis. Due to the compound's aromatic nature and polar amino group, reversed-phase HPLC is a particularly suitable method. thermofisher.cnresearchgate.net This technique separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. thermofisher.cn

A typical HPLC method for analyzing aminopyridine derivatives involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. thermofisher.cnhelixchrom.comresearchgate.net The buffer's pH can be adjusted to control the ionization state of the amino group, thereby influencing its retention time and peak shape. helixchrom.com UV detection is commonly employed, as the pyridine and thienyl rings exhibit strong absorbance in the ultraviolet region. helixchrom.comdtic.mil

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration, allowing for the determination of the amount of this compound in an unknown sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent HPLC System |

| Column | C18 bonded-phase column (e.g., 250 x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Table 2: Illustrative Purity Data from HPLC Analysis

| Sample ID | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| Impurity 1 | 3.45 | 15,234 | 0.15% |

| This compound | 5.82 | 10,125,890 | 99.78% |

| Impurity 2 | 7.11 | 7,105 | 0.07% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying compounds. However, direct analysis of this compound can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. thermofisher.cnnih.gov To overcome this, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form. nih.govnist.gov

A common approach for compounds containing amino groups is trimethylsilyl (B98337) (TMS) derivatization. nih.govnist.gov In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogen of the amino group to replace it with a nonpolar TMS group (-Si(CH₃)₃). This derivatization reduces the compound's polarity and increases its volatility, making it amenable to GC-MS analysis. nist.gov

Once the TMS derivative is introduced into the GC-MS system, it is separated from other components on the GC column and then fragmented by electron ionization in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the original molecule. The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the TMS-adduct and characteristic fragment ions resulting from the cleavage of the molecule. nih.gov

Table 3: Hypothetical GC-MS Data for TMS-Derivatized Compound

| Parameter | Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (or equivalent) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Molecular Ion (M+) | m/z 248 (for mono-TMS derivative) |

| Key Fragment Ions | Fragments corresponding to the loss of a methyl group (-CH₃) from the TMS moiety, and cleavage of the thienyl and pyridine rings. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is then used to confirm the empirical formula of the compound. For this compound, with the molecular formula C₉H₈N₂S, the theoretical elemental composition can be calculated based on its atomic weights. bldpharm.com

The experimental values obtained from the analysis of a purified sample should closely match these theoretical percentages, typically within a margin of ±0.4%. researchgate.net A strong correlation between the experimental and calculated values provides powerful evidence for the compound's stoichiometric formula and supports the purity assessment from chromatographic methods. researchgate.netresearchgate.net

Table 4: Elemental Analysis Data for this compound (C₉H₈N₂S)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 61.34% | 61.25% |

| Hydrogen (H) | 4.58% | 4.62% |

| Nitrogen (N) | 15.90% | 15.81% |

| Sulfur (S) | 18.19% | 18.27% |

Q & A

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives, and how are these validated experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.